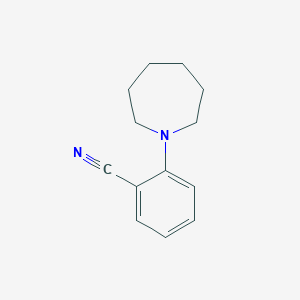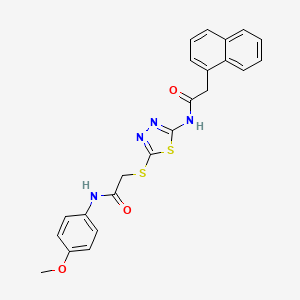
2-(Azepan-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)benzonitrile, also known as ABN, is a chemical compound that has been widely studied for its potential applications in scientific research. ABN is a heterocyclic compound that contains a six-membered ring with a nitrogen atom and a benzene ring with a nitrile group attached to it. In
科学的研究の応用
2-(Azepan-1-yl)benzonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. 2-(Azepan-1-yl)benzonitrile has been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 2-(Azepan-1-yl)benzonitrile has also been used as a building block in the synthesis of various organic compounds, including dendrimers and polymers. In addition, 2-(Azepan-1-yl)benzonitrile has been used as a precursor for the synthesis of novel materials with unique properties, such as luminescent and conductive properties.
作用機序
The mechanism of action of 2-(Azepan-1-yl)benzonitrile is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. 2-(Azepan-1-yl)benzonitrile has been found to enhance the activity of GABA, an inhibitory neurotransmitter, and inhibit the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity may contribute to the anticonvulsant and analgesic effects of 2-(Azepan-1-yl)benzonitrile.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)benzonitrile has been found to have a low toxicity and is well-tolerated in animal studies. 2-(Azepan-1-yl)benzonitrile has been found to exhibit anticonvulsant and analgesic effects in animal models, suggesting its potential therapeutic use in humans. 2-(Azepan-1-yl)benzonitrile has also been found to exhibit moderate inhibitory effects on the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
2-(Azepan-1-yl)benzonitrile has several advantages for lab experiments, including its high purity and yield, low toxicity, and well-established synthesis methods. However, 2-(Azepan-1-yl)benzonitrile has some limitations, including its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for research on 2-(Azepan-1-yl)benzonitrile, including the development of new drugs for the treatment of epilepsy and chronic pain, the synthesis of novel materials with unique properties, and the investigation of the mechanism of action of 2-(Azepan-1-yl)benzonitrile. In addition, further studies on the toxicity and pharmacokinetics of 2-(Azepan-1-yl)benzonitrile are needed to evaluate its safety and efficacy for human use.
Conclusion:
In conclusion, 2-(Azepan-1-yl)benzonitrile is a promising compound with potential applications in various scientific fields. Its well-established synthesis methods, low toxicity, and anticonvulsant and analgesic effects make it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. Further research on 2-(Azepan-1-yl)benzonitrile is needed to fully understand its mechanism of action and potential applications in medicine and material science.
合成法
The synthesis of 2-(Azepan-1-yl)benzonitrile can be achieved through several methods, including the reaction between 1-aminocyclohexane and benzonitrile in the presence of a palladium catalyst. This method yields 2-(Azepan-1-yl)benzonitrile with a high purity and yield. Another method involves the reaction between 2-bromobenzonitrile and 1-aminohexane in the presence of a copper catalyst. This method also yields 2-(Azepan-1-yl)benzonitrile with a high purity and yield.
特性
IUPAC Name |
2-(azepan-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-11-12-7-3-4-8-13(12)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRADTVJBORONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2989007.png)
![3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2989008.png)


![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)
![3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)
![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)
![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)